Daidzein-d6

Isotope Labeling Analytical Chemistry Mass Spectrometry

Daidzein-d6 is the gold-standard internal standard for quantifying Daidzein in plasma, urine, and tissue samples. Its +6 Da mass shift enables clear separation from unlabeled analyte in LC-MS/MS, ensuring accurate PK/ADME data. Unlike unlabeled Daidzein or structural analogs, it corrects for matrix effects, extraction losses, and ionization variability — eliminating quantification bias. This deuterated isoflavone is essential for preclinical and clinical pharmacokinetic studies, ADME research, and quality control of Daidzein formulations. Available in research-grade purity with full analytical documentation; each lot is verified by HPLC, MS, and isotopic enrichment analysis.

Molecular Formula C15H10O4
Molecular Weight 260.27 g/mol
CAS No. 291759-05-2
Cat. No. B022305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaidzein-d6
CAS291759-05-2
Synonyms7-Hydroxy-3-(4-hydroxyphenyl)-4H-1-benzopyran-4-one-d6;  4’,7-Dihydroxyisoflavone-d6;  Daidzein-2’,3’,5’,6,6’,8-d6; _x000B_
Molecular FormulaC15H10O4
Molecular Weight260.27 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)O)O
InChIInChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)13-8-19-14-7-11(17)5-6-12(14)15(13)18/h1-8,16-17H/i1D,2D,3D,4D,5D,7D
InChIKeyZQSIJRDFPHDXIC-UMCLXPAOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daidzein-d6 (CAS 291759-05-2) Deuterated Isoflavone Reference Standard for Analytical Quantification


Daidzein-d6 (CAS 291759-05-2) is a stable isotope-labeled analog of the soy isoflavone Daidzein, in which six hydrogen atoms are replaced by deuterium atoms at specific aromatic positions [1]. This compound is chemically and physically nearly identical to its unlabeled counterpart, with a molecular weight of 260.27 g/mol . Daidzein-d6 is primarily used as an internal standard in mass spectrometry-based quantitative assays, enabling precise and accurate measurement of Daidzein in complex biological matrices .

Why Unlabeled Daidzein or Other Isoflavone Analogs Cannot Replace Daidzein-d6 in Quantitative LC-MS/MS Workflows


Generic substitution of Daidzein-d6 with unlabeled Daidzein or other isoflavone analogs fails in quantitative analytical workflows due to fundamental limitations of mass spectrometry. While unlabeled Daidzein and Daidzein-d6 share near-identical chemical properties, they differ in molecular mass by approximately 6 Da [1]. This mass difference is critical because it allows the mass spectrometer to distinguish the internal standard (Daidzein-d6) from the analyte (unlabeled Daidzein) even when they co-elute from the LC column . Using unlabeled Daidzein as an internal standard is not possible because its signal cannot be separated from the analyte signal, rendering accurate quantification impossible. Similarly, using a structural analog (e.g., Genistein) introduces unpredictable differences in extraction recovery, ionization efficiency, and chromatographic behavior, leading to unreliable quantitation .

Quantitative Differentiation Evidence for Daidzein-d6 Against Comparators


Isotopic Purity and Deuterium Enrichment Compared to Unlabeled Daidzein

Daidzein-d6 exhibits a high isotopic enrichment of ≥98% deuterium at six specific positions, as confirmed by synthesis and vendor analysis [1]. In contrast, unlabeled Daidzein has a natural abundance of deuterium at approximately 0.0156%, resulting in a negligible isotopic signal . This quantitative difference in isotopic enrichment is the foundational property enabling Daidzein-d6 to function as a distinct mass channel for internal standardization.

Isotope Labeling Analytical Chemistry Mass Spectrometry

Molecular Mass Shift for Mass Spectrometric Differentiation

The substitution of six hydrogen atoms with deuterium in Daidzein-d6 results in a precise molecular mass increase of 6.02 Da relative to unlabeled Daidzein (260.27 g/mol vs. 254.24 g/mol) . This mass difference allows a triple quadrupole mass spectrometer to monitor distinct precursor-to-product ion transitions for the analyte (e.g., m/z 255 → 199) and the internal standard (e.g., m/z 261 → 205) without signal crosstalk, which is essential for accurate peak integration and quantification .

LC-MS/MS Internal Standard Method Validation

Recovery and Precision Metrics for Daidzein-d6 as Internal Standard

Method validation guidelines for using Daidzein-d6 as an internal standard specify acceptable recovery rates of 80-120% across biological matrices such as plasma and urine . This contrasts with using a non-isotopic internal standard (e.g., a structural analog like Genistein), where recovery can vary significantly due to differences in protein binding, extraction efficiency, and ionization response, often falling outside the 80-120% range and requiring extensive matrix-specific correction [1].

Quantitative Analysis Method Validation Pharmacokinetics

Isotopic Purity and Stability Across Analytical Procedures

The deuterium atoms in Daidzein-d6 are chemically stable during extraction and purification steps in isotope dilution GC/MS/SIM procedures, as demonstrated in the original synthesis publication [1]. This is a key advantage over using a structurally similar, but non-identical, analog as an internal standard, where the analog may undergo differential degradation, adsorption, or derivatization during sample workup, leading to systematic errors in quantification .

Stable Isotope Sample Preparation ID-GC-MS

Optimal Scientific and Industrial Use Cases for Daidzein-d6


Quantitative LC-MS/MS Bioanalysis of Daidzein in Pharmacokinetic Studies

Daidzein-d6 is the gold standard internal standard for quantifying Daidzein in plasma, urine, and tissue samples during preclinical and clinical pharmacokinetic studies. Its near-identical physicochemical properties and distinct mass (+6 Da) ensure accurate correction for matrix effects, extraction losses, and ionization variability . This application is critical for determining key PK parameters such as Cmax, AUC, and half-life for Daidzein and its formulations .

Metabolite Profiling and ADME Studies in Nutritional and Pharmaceutical Research

Researchers use Daidzein-d6 to track the absorption, distribution, metabolism, and excretion (ADME) of Daidzein in vivo. By spiking biological samples with a known amount of Daidzein-d6, scientists can precisely quantify Daidzein and its major metabolites (e.g., equol, sulfates, glucuronides) using LC-MS/MS . This is essential for understanding the bioavailability and metabolic fate of soy isoflavones .

Quality Control and Standardization of Daidzein Reference Materials

Daidzein-d6 serves as a high-purity reference standard for the quality control of Daidzein analytical standards and formulations . Its use ensures the accuracy and traceability of Daidzein quantification in research, dietary supplement analysis, and pharmaceutical development, meeting the stringent requirements of analytical laboratories and regulatory bodies .

Internal Standard for NMR-Based Quantification

Daidzein-d6 can be used as an internal standard for quantitative NMR (qNMR) experiments. The deuterium labeling does not interfere with proton NMR of the analyte, and a known concentration of Daidzein-d6 can provide an absolute reference for quantifying Daidzein in complex mixtures .

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